Aplysiatoxin

描述

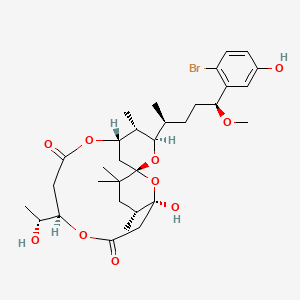

Structure

2D Structure

3D Structure

属性

分子式 |

C32H47BrO10 |

|---|---|

分子量 |

671.6 g/mol |

IUPAC 名称 |

(1S,3R,4S,5S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione |

InChI |

InChI=1S/C32H47BrO10/c1-17(8-11-24(39-7)22-12-21(35)9-10-23(22)33)29-19(3)26-15-32(42-29)30(5,6)14-18(2)31(38,43-32)16-28(37)40-25(20(4)34)13-27(36)41-26/h9-10,12,17-20,24-26,29,34-35,38H,8,11,13-16H2,1-7H3/t17-,18+,19-,20+,24-,25+,26-,29+,31-,32-/m0/s1 |

InChI 键 |

RHJPBGWFGOAEID-BEDNPZBZSA-N |

手性 SMILES |

C[C@@H]1CC([C@@]23C[C@@H]([C@@H]([C@H](O2)[C@@H](C)CC[C@@H](C4=C(C=CC(=C4)O)Br)OC)C)OC(=O)C[C@@H](OC(=O)C[C@@]1(O3)O)[C@@H](C)O)(C)C |

规范 SMILES |

CC1CC(C23CC(C(C(O2)C(C)CCC(C4=C(C=CC(=C4)O)Br)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |

同义词 |

aplysiatoxin |

产品来源 |

United States |

Sources and Biosynthesis of Aplysiatoxin

Marine Cyanobacterial Producers of Aplysiatoxin and its Analogs

The production of this compound is attributed to several species of filamentous marine cyanobacteria. These microorganisms are the original source of the toxins, which were first identified in sea hares that accumulate the compounds through their diet. nih.gov

Moorea producens, a filamentous marine cyanobacterium formerly known as Lyngbya majuscula, is a well-documented and prolific producer of this compound and its derivatives. mdpi.commdpi.com This species has been identified as the source of numerous toxins responsible for incidents of "swimmer's itch" or seaweed dermatitis. mdpi.comnih.gov The initial discovery of aplysiatoxins in the sea hare Stylocheilus longicauda was later traced back to its diet, which preferentially includes M. producens. nih.gov

Chemical investigations of M. producens have led to the isolation of a wide array of this compound-related compounds. mdpi.comresearchgate.net Besides this compound and debromothis compound (B1238331), this cyanobacterium produces other analogs, including oscillatoxins and nhatrangins. nih.govresearchgate.net The isolation of unique derivatives from various collections of M. producens highlights its diverse biosynthetic capabilities. chemijournal.comresearchgate.net For instance, two polyketides, aplysiadione and aplysiaenal, considered to be biosynthetic intermediates of this compound, were isolated from M. producens collected in Japan. chemijournal.com Furthermore, studies on Hawaiian strains have yielded new lyngbyatoxin derivatives, which are structurally related to the this compound family. mdpi.comnih.govresearchgate.net

Table 1: Selected this compound Analogs from Moorea producens

| Compound Name | Reference |

|---|---|

| This compound | mdpi.commdpi.com |

| Debromothis compound | nih.govmdpi.commdpi.com |

| Nhatrangin A | nih.govresearchgate.net |

| Nhatrangin B | nih.govresearchgate.net |

| Oscillatoxin I | mdpi.com |

| Aplysiadione | chemijournal.com |

| Aplysiaenal | chemijournal.com |

The marine cyanobacterium Trichodesmium erythraeum is another significant producer of aplysiatoxins. researchgate.netmdpi.comezbiocloudpro.app Phylogenetic analysis based on 16S rRNA gene sequences has confirmed the identity of bloom-forming strains of this species as sources of these compounds. mdpi.comproquest.com Research has shown that T. erythraeum produces not only known compounds like this compound, debromothis compound, and anhydrodebromothis compound but also novel analogs. mdpi.comnih.gov

Notably, two new derivatives, 3-methoxythis compound and 3-methoxydebromothis compound, were reported for the first time from this cyanobacterium. mdpi.comproquest.com The presence and relative abundance of different analogs can vary between collections of T. erythraeum from different geographical locations, suggesting that environmental factors may influence the biosynthetic pathways. semanticscholar.org

Table 2: this compound-Related Compounds from Trichodesmium erythraeum

| Compound Name | Reference |

|---|---|

| This compound | mdpi.commdpi.com |

| Debromothis compound | mdpi.commdpi.com |

| Anhydrodebromothis compound | mdpi.com |

| 3-methoxythis compound | mdpi.comproquest.com |

This compound and its analogs have also been isolated from the cyanobacteria Oscillatoria nigro-viridis and Schizothrix calcicola. nih.govmdpi.comresearchgate.netresearchgate.net These species are known producers of dermatotoxins, including this compound and the related oscillatoxins. nih.govmdpi.com The compounds from these organisms contribute to the spectrum of this compound-type toxins found in marine environments. mdpi.commdpi.com Some species of Schizothrix are known to produce aplysiatoxins that can affect the skin. wa.gov The discovery of these toxins in multiple genera within the order Oscillatoriales underscores the widespread distribution of the genetic blueprint for this compound biosynthesis among these cyanobacteria. researchgate.net

Biosynthetic Pathways and Proposed Mechanisms

The biosynthesis of this compound is a complex process involving multiple enzymatic steps, originating from simple metabolic precursors.

Aplysiatoxins are classified as polyketides, a diverse group of secondary metabolites. chemijournal.comresearchgate.netfigshare.com Their carbon skeletons are constructed by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.orgresearchgate.netrsc.org The biosynthesis begins with a starter unit, typically acetyl-CoA, which is sequentially extended by the addition of extender units like malonyl-CoA or methylmalonyl-CoA. wikipedia.org This process resembles fatty acid synthesis but with key differences in the reductive steps, leading to a much greater structural diversity in the final products. researchgate.net The array of enzymatic domains within the PKS machinery dictates the chain length, degree of reduction, and stereochemistry of the growing polyketide chain. nih.govnih.gov The structural complexity of this compound, featuring multiple chiral centers and a unique bicyclic system, is a direct result of the programmed sequence of reactions catalyzed by its dedicated PKS. nih.gov

While the complete biosynthetic gene cluster for this compound has not been fully elucidated, a plausible pathway has been proposed based on the structures of isolated analogs and intermediates. chemijournal.commdpi.com It is hypothesized that the different bicyclic ring systems found in this compound derivatives are all biosynthesized from a common linear polyketide intermediate. chemijournal.com

The isolation of key compounds from M. producens has provided strong evidence for this hypothesis:

Aplysiadione and Aplysiaenal : These two polyketides are considered to be a decarboxylated analog and a truncated analog, respectively, of the proposed linear biosynthetic intermediate. chemijournal.comresearchgate.net Their discovery strongly supports the proposed mechanisms for the formation of the characteristic rings of this compound. chemijournal.comacs.org

Oscillatoxin I : This monocyclic derivative, which contains a cyclohexenone ring but lacks the second ether ring, is thought to represent a branch point in the biosynthetic pathway. mdpi.comresearchgate.net Its structure suggests that it is formed after an initial intramolecular aldol (B89426) reaction between C-2 and C-7 of the linear precursor, but before the subsequent Michael-type addition that would form the second ring seen in other oscillatoxins. mdpi.com

Nhatrangins : These compounds consist of a C7 polyketide chain and a phenol (B47542) group, structurally corresponding to the C-10 to C-21 portion of this compound, suggesting they may be related biosynthetic offshoots. nih.govchemijournal.com

The proposed pathway involves key cyclization reactions, including an aldol reaction followed by dehydration and a subsequent intramolecular Michael-type addition, to form the distinctive bicyclic core of the toxin. mdpi.comnih.govresearchgate.net The isolation of these varied but related structures from a single organism or related species illustrates a branching biosynthetic pathway where intermediates can be released from the enzymatic assembly line or undergo different final modifications. researchgate.net

Table 3: Proposed Biosynthetic Intermediates and Their Significance

| Intermediate/Analog | Structural Feature | Significance in Proposed Pathway | Reference |

|---|---|---|---|

| Linear Polyketide | Open-chain precursor | The common, uncyclized starting point for all this compound variants. | chemijournal.com |

| Aplysiadione | Decarboxylated linear analog | Supports the structure of the proposed linear intermediate before final ring formation. | chemijournal.comresearchgate.net |

| Oscillatoxin I | Monocyclic (cyclohexenone ring) | Represents a branching point after the first cyclization (aldol reaction) but before the second (Michael addition). | mdpi.comresearchgate.net |

Genetic Studies on Cyanotoxin Biosynthesis Genes

The complete biosynthetic gene cluster for this compound remains to be fully elucidated. chemijournal.com However, significant insights into its genetic origins have been gained through the study of its chemical structure and related metabolites. It is widely accepted that this compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). wikipedia.orgmdpi.com The biosynthesis of polyketides shares similarities with fatty acid synthesis, involving the sequential condensation of small carboxylic acid units. mdpi.com

Genetic investigations into other cyanobacterial toxins, such as microcystin (B8822318) and saxitoxin (B1146349), have revealed that the genes responsible for their production are typically organized in a single operon or gene cluster. oup.comoup.com It is hypothesized that a similar genetic architecture exists for this compound. While the specific gene cluster has not yet been assigned, research has identified key biosynthetic intermediates, providing strong evidence for its polyketide origin. chemijournal.com The isolation of compounds like aplysiadione and aplysiaenal, which are considered truncated biosynthetic intermediates of this compound, from the marine cyanobacterium Moorea producens supports the proposed ring formation mechanisms of the final molecule. chemijournal.comresearchgate.net

Further clues to the genetic makeup of the this compound pathway come from the study of related compounds, the nhatrangins, which have been proposed as potential starting units for this compound biosynthesis. nih.gov The structural relationship between nhatrangins and this compound suggests a possible shared or evolutionarily related biosynthetic pathway.

Modern molecular techniques, such as MS/MS-based molecular networking, have been employed to detect this compound and its analogues in environmental samples of marine cyanobacteria like Trichodesmium erythraeum, Okeania sp., and Oscillatoria sp. mdpi.com This approach allows for the identification of a family of related compounds and can link them to the producing organisms. The variation in this compound-related compounds observed between different strains of the same cyanobacterial species suggests a versatility in the underlying biosynthetic gene clusters, possibly influenced by environmental factors. mdpi.com

It is anticipated that the this compound biosynthetic gene cluster, once identified, will contain genes encoding a Type I PKS. These complex enzymes are modular, with each module responsible for one cycle of chain elongation and modification. A typical module includes domains such as an acyltransferase (AT) to select the building block, a ketosynthase (KS) for carbon-carbon bond formation, and an acyl carrier protein (ACP) that holds the growing polyketide chain. wikipedia.org The final structure of this compound, with its characteristic bicyclic skeleton, is the result of post-PKS tailoring enzymes, which are also expected to be encoded within the same gene cluster.

Ecological Role of this compound in Marine Environments

This compound plays a significant role in the chemical ecology of marine environments, primarily functioning as a potent chemical defense for the cyanobacteria that produce it, most notably Moorea producens (formerly known as Lyngbya majuscula). uchicago.edu This compound is a dermatotoxin, causing severe skin irritation, a condition commonly known as "swimmer's itch" or seaweed dermatitis in humans who come into contact with blooms of these cyanobacteria. nih.govfrontiersin.orgresearchgate.net The inflammatory response on the skin serves as a powerful deterrent.

The defensive role of this compound extends to deterring grazing by generalist herbivores. uchicago.edu This antifeedant property helps the cyanobacteria to thrive and form extensive blooms, sometimes leading to harmful algal blooms (HABs) that can have broader negative impacts on the ecosystem. mdpi.com While many generalist consumers avoid M. producens, some specialist herbivores, such as the sea hare Stylocheilus longicauda, are adapted to feed on it. nih.gov These sea hares not only tolerate the toxin but also accumulate it in their digestive glands, effectively sequestering the chemical defense of the cyanobacteria for their own protection against predators. nih.govebi.ac.uk This trophic transfer demonstrates how this compound can move through the marine food web.

The ecological effects of this compound are not limited to direct deterrence. Blooms of this compound-producing cyanobacteria can lead to the poisoning of various marine organisms. The toxin has been implicated in food poisoning events through the consumption of contaminated red algae, which can have epiphytic cyanobacteria on their surface. researchgate.netebi.ac.uk Furthermore, the presence of these toxins in the water can impact the health and behavior of a range of marine life.

The following table summarizes the observed ecological roles and effects of this compound on different organisms in the marine environment.

| Organism Group | Ecological Role/Effect of this compound |

| Cyanobacteria (Moorea producens, Trichodesmium, etc.) | Chemical defense against grazing; facilitates bloom formation. uchicago.edumdpi.com |

| Humans | Causes severe contact dermatitis ("swimmer's itch"). nih.govfrontiersin.org |

| Generalist Herbivores | Acts as a feeding deterrent. uchicago.edu |

| Specialist Herbivores (e.g., Sea Hares) | Toxin is sequestered for their own defense. nih.govebi.ac.uk |

| Fish | Can be toxic. uchicago.edu |

| Other Marine Invertebrates | Can be negatively impacted by blooms. researchgate.net |

| Marine Mammals (e.g., Manatees) | Has been hypothesized as a cause for ulcerative dermatitis. frontiersin.org |

Structural Diversity and Analogs of Aplysiatoxin

Overview of the Aplysiatoxin Chemical Family

Aplysiatoxins (ATXs) are a class of biologically active dermatotoxins first isolated from the sea hare Stylocheilus longicauda, but later found to originate from cyanobacteria which the sea hare consumes. nih.govnih.gov To date, approximately 55 aplysiatoxins have been isolated from cyanobacteria. mdpi.comnih.gov These compounds are noted for their anti-proliferative, antiviral, and pro-inflammatory properties. nih.govnih.gov

The structural backbone of aplysiatoxins allows for a wide range of modifications, leading to a diverse family of related compounds. These variations can occur in the macrocyclic ring system, the side chains, and the presence or absence of specific functional groups. Based on their structural skeletons, aplysiatoxins can be broadly classified into several categories, including those with a 6/12/6 fused ring system featuring a macrolactone ring, those with a spirobicyclic system, linear structures, and neo-aplysiatoxins with uncommon carbon skeletons. nih.govresearchgate.net

The biological activity of these compounds is often linked to their ability to activate protein kinase C (PKC), a key enzyme in cellular signaling pathways. mdpi.com This has made them valuable tools in cancer research, although their tumor-promoting activities have necessitated the development of simplified, non-tumor-promoting analogs.

Stereochemical Investigations of this compound and its Analogs

The intricate molecular architecture of this compound and its analogs is characterized by a multitude of stereogenic centers, making their stereochemical elucidation a complex and critical challenge. The precise three-dimensional arrangement of atoms is fundamental to their biological activity, prompting extensive research to determine both the relative and absolute configurations of these marine natural products.

Early investigations into the stereochemistry of this compound and oscillatoxin A relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments provided the basis for determining the relative stereochemistry of the numerous asymmetric carbons in their structures acs.org. For instance, NMR studies of oscillatoxin A helped establish the relative configurations at positions C(3), C(4), C(7), C(9), C(10), C(11), and C(12) acs.org.

With the discovery of a growing number of this compound analogs, particularly from marine cyanobacteria of the genus Lyngbya, more advanced analytical techniques have been employed to unequivocally assign their stereostructures. nih.govnih.govresearchgate.netmdpi.com Modern approaches frequently combine spectroscopic data with computational methods. Techniques such as Gauge-Independent Atomic Orbital (GIAO) NMR shift calculations, followed by DP4+ probability analysis, have become instrumental in assigning the absolute stereochemistry of newly isolated compounds. nih.govnih.govmdpi.comnih.gov This is often complemented by calculated electronic circular dichroism (ECD) spectra, which provide crucial information about the molecule's chiroptical properties nih.govnih.gov.

These sophisticated methods have been essential in characterizing analogs with novel structural rearrangements and ring systems. For example, the absolute configurations of neo-debromothis compound G and H, which feature unique bicyclo[2.1.1]tetrahydropyran and 5/6 fused-dioxygen spiral ring systems respectively, were determined using a combination of GIAO NMR calculations and DP4+ analysis nih.govresearchgate.netmdpi.com. Similarly, this combination of calculated ECD and DP4+ analysis was used to establish the absolute configurations of neo-debromothis compound I and J nih.gov.

Stereochemical investigations have also revealed the existence of naturally occurring stereoisomers. A notable discovery was the isolation of neo-debromothis compound E and neo-debromothis compound F, which were found to be a pair of stereoisomers. This represented the first report of this compound derivatives with different absolute configurations at the C9–C12 segment (9S, 10R, 11S, 12S for compound E versus 9R, 10S, 11R, 12R for compound F) nih.gov.

The data gathered from these studies are crucial for understanding structure-activity relationships. For instance, while oscillatoxins and aplysiatoxins can have different structural frameworks, such as 6/12/6 tricyclic systems versus spirobicyclic systems, their stereochemistry plays a key role in their varying biological activities, such as the selective blocking of potassium channel Kv1.5. nih.govrsc.org Synthetic studies have also contributed to the understanding of stereochemistry, sometimes leading to the revision of previously proposed structures for natural products like neo-debromothis compound-B and oscillatoxin-H acs.org. In the design of simplified, synthetically accessible analogs, controlling the stereochemistry, even if it results in a configuration opposite to the natural product at certain positions, has been a key focus kagawa-u.ac.jp.

The detailed findings from these stereochemical investigations are summarized in the tables below, highlighting the assigned configurations for several this compound analogs.

Table 1: Determined Stereoconfigurations of Selected this compound Analogs

| Compound Name | Key Stereocenters and Assigned Configuration | Method of Determination |

|---|---|---|

| Neo-debromothis compound E | 9S, 10R, 11S, 12S | Calculated ECD, GIAO NMR, DP4+ analysis nih.gov |

| Neo-debromothis compound F | 9R, 10S, 11R, 12R | Calculated ECD, GIAO NMR, DP4+ analysis nih.gov |

| Neo-debromothis compound G | 3S, 4S, 6R, 9S, 10S, 11R, 12S, 15S, 29R, 30R | GIAO NMR, DP4+ analysis, Biosynthetic Origin Comparison nih.govmdpi.com |

| Oscillatoxin E | 2S, 4R, 7R, 10S, 11R, 12S, 15S (tentative) | NOESY, ECD comparison nih.gov |

Table 2: Spectroscopic Techniques in this compound Stereochemistry

| Technique | Application in Stereochemical Analysis |

|---|---|

| 1D & 2D NMR | Determination of relative stereochemistry through coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations acs.orgnih.govnih.gov. |

| ECD Spectroscopy | Comparison of experimental and calculated spectra to determine absolute configuration nih.govnih.gov. |

| GIAO NMR Calculations | Computational prediction of NMR chemical shifts for possible stereoisomers nih.govnih.govmdpi.comnih.gov. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Anhydrodebromothis compound |

| Debromothis compound (B1238331) |

| Neo-debromothis compound A |

| Neo-debromothis compound B |

| Neo-debromothis compound C |

| Neo-debromothis compound D |

| Neo-debromothis compound E |

| Neo-debromothis compound F |

| Neo-debromothis compound G |

| Neo-debromothis compound H |

| Neo-debromothis compound I |

| Neo-debromothis compound J |

| Oscillatoxin A |

| Oscillatoxin E |

| Oscillatoxin F |

| Oscillatoxin-H |

| 3-methoxydebromothis compound |

| 30-methyloscillatoxin D |

| 10-Me-aplog-1 |

Molecular Mechanisms of Action of Aplysiatoxin

Interaction with Protein Kinase C (PKC) Isozymes

Aplysiatoxin's biological effects are largely mediated through its direct interaction with and activation of protein kinase C (PKC) isozymes. nih.govmdpi.com These enzymes are critical regulators of a vast array of cellular processes. mdpi.comkagawa-u.ac.jp

PKC Activation and Binding Affinity Studies

This compound binds to the C1 domains of conventional and novel PKC isozymes, mimicking the action of the endogenous second messenger diacylglycerol (DAG). kagawa-u.ac.jpmdpi.com This binding event recruits PKC from the cytosol to the cell membrane, leading to its activation. mdpi.com Studies have shown that this compound is a potent activator, often equipotent to the well-known tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov

The binding affinity of this compound and its derivatives to PKC is a key determinant of their biological potency. For instance, debromothis compound (B1238331), a naturally occurring analog, exhibits a roughly 10-fold weaker binding affinity for PKC compared to this compound. nih.gov Synthetic analogs have also been developed to probe the structure-activity relationship. The introduction of a phenolic hydroxyl group in a simplified analog of this compound was found to increase its binding affinity for PKC isozymes. kagawa-u.ac.jp Conversely, replacing the C-1 ester group with an amide group in an analog called aplog-1 resulted in a seventy-fold weaker binding affinity to the C1B domain of PKCδ. tandfonline.com

Table 1: Comparative Binding Affinities of this compound and its Analogs for PKC

| Compound | Relative Binding Affinity for PKC | Reference |

| This compound | High | nih.gov |

| Debromothis compound | ~10-fold weaker than this compound | nih.gov |

| Simplified analog with phenolic hydroxyl group | Increased | kagawa-u.ac.jp |

| Amide-aplog-1 | 70-fold weaker than aplog-1 | tandfonline.com |

Comparison with Other PKC Activators (e.g., Phorbol (B1677699) Esters, Bryostatin-1 (B1241195), Teleocidin B)

This compound is often compared to other potent PKC activators, such as phorbol esters (e.g., TPA), bryostatin-1, and teleocidin B. nih.govcore.ac.uk Although structurally distinct, this compound and teleocidin B are comparable in potency to TPA in their ability to inhibit the binding of phorbol esters to their receptors, suggesting they act through the same binding sites. nih.gov

A key difference between these activators lies in their downstream effects. While TPA and teleocidin B are potent tumor promoters, bryostatin-1 is a unique PKC activator with minimal tumor-promoting activity and can even antagonize the effects of TPA in some cell lines. tandfonline.comcore.ac.uk The hydrophobicity of these molecules appears to correlate with their tumor-promoting activity, with highly hydrophobic compounds like TPA and teleocidin B being potent tumor promoters, while the more hydrophilic bryostatin-1 is not. core.ac.uk Simplified analogs of this compound, like aplog-1, have been developed that exhibit anti-proliferative activity without significant tumor-promoting effects, behaving more like bryostatin-1 than TPA in cellular assays. tandfonline.com

Table 2: Comparison of PKC Activators

| Activator | Structural Class | Tumor-Promoting Activity | Reference |

| This compound | Polyacetate | Potent | mdpi.com |

| Phorbol Esters (TPA) | Diterpene Ester | Potent | core.ac.uk |

| Bryostatin-1 | Macrolide | Little to none | tandfonline.comcore.ac.uk |

| Teleocidin B | Indole Alkaloid | Potent | nih.govcore.ac.uk |

Molecular Docking and Simulation Studies of PKC Binding

To understand the precise interactions between this compound and PKC at the molecular level, researchers have employed molecular docking and simulation studies. nih.govmdpi.com These computational methods help predict the binding mode of this compound within the C1B domain of PKCδ. nih.gov

Simulations have suggested that specific functional groups on the this compound molecule are crucial for binding. For instance, the carbonyl group at position 27, the hydroxyl group at position 30, and the phenolic hydroxyl group at position 20 of this compound are predicted to form intermolecular hydrogen bonds with the PKCδ C1B domain. nih.gov Molecular dynamics simulations of the ligand-PKC complex within a lipid bilayer environment provide a more dynamic and biologically relevant picture of the binding event. kagawa-u.ac.jpmdpi.com These studies have revealed that the phenolic hydroxyl group in an this compound analog can form a hydrogen bond with both a phospholipid and the PKC enzyme, contributing to its binding affinity. kagawa-u.ac.jp

Modulation of Cellular Signaling Pathways

By activating PKC, this compound triggers a cascade of downstream signaling events that can profoundly affect cell behavior, including proliferation and differentiation. mdpi.com

Effects on Cell Proliferation and Differentiation Mechanisms

This compound and its analogs have demonstrated potent effects on cell growth and differentiation. This compound itself has shown anti-proliferative activity against various human cancer cell lines. nih.gov In normal human bronchial epithelial cells, both this compound and debromothis compound inhibit clonal growth and induce terminal squamous differentiation. nih.gov

The specific cellular outcome often depends on the cell type and the specific PKC isoforms activated. For example, some simplified analogs of this compound, such as aplog-1, have potent anti-proliferative properties and are being investigated as potential anticancer agents. mdpi.com The activation of PKC isozymes is known to be involved in various cellular signaling pathways that control cell proliferation, survival, invasion, migration, and apoptosis in cancer cells. iarc.fr

Role in Apoptosis and Anti-Apoptotic Mechanisms

This compound is a powerful activator of Protein Kinase C (PKC), a family of enzymes involved in regulating cell proliferation, differentiation, and apoptosis. iarc.fr Its influence on programmed cell death is multifaceted, involving the phosphorylation of key regulatory proteins.

BCL2 Phosphorylation: this compound can mediate the phosphorylation of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. iarc.frdntb.gov.ua Phosphorylation of Bcl-2 has been shown to be a critical post-translational modification that can regulate its anti-apoptotic function. nih.gov Specifically, phosphorylation at certain sites, such as serine 70, is linked to enhancing its protective capabilities against cell death. nih.gov The activation of PKC by this compound can lead to this phosphorylation event, thereby promoting cell survival. iarc.fr However, the extent of Bcl-2 phosphorylation can be influenced by its expression levels. umassmed.edu Studies have shown that this phosphorylation is more prominent when Bcl-2 is expressed at lower levels. umassmed.edu

p53/TP53 Suppression: The tumor suppressor protein p53, also known as TP53, plays a crucial role in initiating apoptosis in response to cellular stress. This compound has been implicated in the suppression of p53-mediated functions. iarc.fr This suppression can occur through the downregulation of p53 at the transcriptional level, a process that can be influenced by PKC delta. researchgate.net By inhibiting the activity of p53, this compound can interfere with a key pathway that would otherwise lead to the elimination of damaged or abnormal cells. iarc.fr It is noteworthy that in certain cancer models, such as those driven by mutant Ras and inflammation, the loss of p53 is not always a prerequisite for tumor development, though it can promote the progression from benign to malignant states. nih.gov

Influence on Gene Expression

This compound's impact extends to the regulation of gene expression, with a notable effect on latent viruses.

Latent HIV-1 Provirus Induction: A significant finding is the ability of this compound and its derivatives to induce the expression of the latent Human Immunodeficiency Virus-1 (HIV-1) provirus. nih.govnih.govresearchgate.netmdpi.com This "shock-and-kill" strategy is a promising area of HIV eradication research, aiming to reactivate dormant viral reservoirs so they can be targeted and eliminated. nih.govnih.gov this compound has been shown to be a particularly potent latency-reversing agent (LRA), inducing HIV-1 expression at concentrations up to 900-fold lower than other activators like prostratin, without causing significant cell death. nih.govnih.gov Its mechanism of action in this context is believed to be through the activation of PKC. nih.govresearchgate.net Studies have demonstrated that this compound works synergistically with histone deacetylase inhibitors (HDACi), but not with other PKC activators, further supporting its role as a PKC-dependent LRA. nih.govresearchgate.net

| Latency-Reversing Agent | EC50 in J-Lat 9.2 cells (µM) | Potency Relative to Prostratin |

| This compound | 0.011 ± 0.003 | ~900-fold more potent |

| Debromothis compound | 0.52 ± 0.02 | ~19.2-fold more potent |

| Psammaplin A | 1.5 ± 0.1 | ~20.5-fold higher EC50 |

| Panobinostat | - | 6.6-fold less potent than this compound |

| Prostratin | - | - |

| Data sourced from Richard et al. nih.gov |

Mechanisms of Ion Channel Modulation

Inhibition of Potassium Channels (e.g., Kv1.5)

Aplysiatoxins exhibit significant inhibitory activity against the Kv1.5 potassium channel, which is predominantly expressed in the atrium of the heart. mdpi.comnih.govsemanticscholar.orgnih.gov This selective inhibition makes Kv1.5 a potential therapeutic target for atrial fibrillation. mdpi.com Various derivatives of this compound have been isolated and tested for their Kv1.5 inhibitory effects, showing a range of potencies. mdpi.commdpi.comnih.govsemanticscholar.orgnih.govrsc.orgnih.gov The structural differences among these derivatives, such as modifications to the ring structures, influence their inhibitory activity. nih.gov For instance, oscillatoxins, a subclass of aplysiatoxins, have demonstrated potent blocking activity against Kv1.5. nih.govrsc.org Molecular docking studies have been used to further understand the binding interactions between these compounds and the Kv1.5 channel. nih.govrsc.org

| This compound Derivative | IC50 against Kv1.5 (µM) |

| Neo-debromothis compound I | 2.59 ± 0.37 |

| Neo-debromothis compound J | 1.64 ± 0.15 |

| Oscillatoxin E | 0.79 ± 0.032 |

| Debromothis compound | 1.28 ± 0.080 |

| Oscillatoxin | 1.47 ± 0.138 |

| Neo-debromothis compound G | 1.79 ± 0.22 |

| Neo-debromothis compound H | 1.46 ± 0.14 |

| NEO-B | 0.30 ± 0.05 |

| Data compiled from multiple sources. mdpi.comnih.govsemanticscholar.orgnih.gov |

Electrophysiological Studies of Channel Activity

The function and modulation of ion channels are investigated using electrophysiological techniques, with the patch-clamp method being a primary tool. scielo.br These studies allow for the direct measurement of ion currents through channels in the cell membrane, providing detailed insights into how substances like this compound affect channel activity. scielo.br By recording the electrical currents in the presence and absence of the compound, researchers can determine its inhibitory or activating effects and calculate parameters such as the half-maximal inhibitory concentration (IC50). nih.gov For example, dose-response studies using patch-clamp recordings have been crucial in quantifying the inhibitory potency of various this compound derivatives on Kv1.5 channels expressed in cell lines like Chinese Hamster Ovary (CHO) cells. nih.gov These electrophysiological evaluations are essential for characterizing the pharmacological properties of ion channel modulators and understanding their mechanisms of action at the molecular level. scielo.br

Biological Activities in Preclinical and Research Models

Research on Antiproliferative and Anticancer Activities

Aplysiatoxin and its derivatives have demonstrated notable effects on cancer cell lines and have been a focus of mechanistic and comparative studies.

This compound and its analogs have shown significant antiproliferative activity against various cancer cell lines in laboratory settings.

Lymphocytic Murine Leukemia (P-388): Chloroform extracts from cyanobacteria of the family Oscillatoriaceae have shown activity against P-388 lymphocytic mouse leukemia. researchgate.net Debromothis compound (B1238331), a related compound, was isolated from Lyngbya gracilis and also found to be active against this cell line. researchgate.netnih.govebi.ac.uk While effective, these responses in mice were often observed at doses close to toxic levels. wikipedia.org

Colon Cancer: An organic extract of the cyanobacterium Lyngbya majuscula displayed significant antiproliferative activity in the CoL-2 colon cancer cell line. nih.gov Further investigation of this compound analogs, such as neo-debromothis compound derivatives, showed cytotoxic effects on SW480 human colon cancer cells. mdpi.com Simplified synthetic analogs like 10-methyl-aplog-1 have also demonstrated growth inhibition in various cancer cell lines, including colon cancer cells. google.com

Other Cancer Cell Lines: this compound and its simplified analogs, such as 10-methyl-aplog-1, have shown growth-inhibitory activities against several human cancer cell lines. wikipedia.orgresearchgate.net These include lung cancer (NCI-H460), breast cancer (HBC-4), and melanoma (LOX-IMVI) cell lines. researchgate.netkagawa-u.ac.jp The antiproliferative activity of these compounds is often cell-line selective. nih.gov

Table 1: In Vitro Antiproliferative Activity of this compound and its Analogs

| Compound | Cell Line | Activity | Reference(s) |

|---|---|---|---|

| Debromothis compound | P-388 Murine Leukemia | Antiproliferative | researchgate.netnih.govebi.ac.uk |

| Lyngbya majuscula Extract | CoL-2 Colon Cancer | Antiproliferative | nih.gov |

| Neo-debromothis compound analogs | SW480 Colon Cancer | Cytotoxic | mdpi.com |

| 10-methyl-aplog-1 | NCI-H460 Lung Cancer | Growth Inhibition | researchgate.netnih.gov |

| 10-methyl-aplog-1 | HBC-4 Breast Cancer | Growth Inhibition | nih.gov |

| 10-methyl-aplog-1 | HCC-2998 Colon Cancer | Growth Inhibition | nih.gov |

| 10-methyl-aplog-1 | A549 Lung Cancer | Growth Inhibition | researchgate.net |

The anticancer effects of this compound are primarily attributed to its interaction with protein kinase C (PKC). scitcentral.comwikipedia.orgnih.gov

Protein Kinase C (PKC) Activation: this compound and its derivatives are potent activators of PKC isozymes. mdpi.comiarc.frnih.gov This activation is a key mechanism behind both their tumor-promoting and antiproliferative activities. wikipedia.org The binding of this compound to the C1 domains of PKC is a critical step in this process. wikipedia.org

Differential PKC Isozyme Involvement: Research suggests that different PKC isozymes may mediate the opposing effects of tumor promotion and antiproliferation. For instance, PKCδ is often associated with tumor suppression and apoptosis. wikipedia.org Simplified analogs of this compound, like aplog-1, have been shown to selectively activate certain PKC isozymes, such as PKCδ, which may contribute to their anticancer effects without significant tumor-promoting activity. researchgate.netnih.gov

Downstream Signaling Pathways: The activation of PKC by this compound analogs can trigger downstream signaling cascades that lead to cell cycle arrest and apoptosis. For example, the simplified analog 10-methyl-aplog-1 was found to induce G1 arrest in cancer cells. researchgate.net This was linked to the activation of PKCα, which in turn led to the attenuation of the Akt/S6 signaling pathway. researchgate.netnih.gov

Structure-Activity Relationships: Studies on various this compound derivatives have revealed that specific structural features are crucial for their biological activity. For instance, the phenolic hydroxyl group and the aromatic ring in the side chain of some analogs appear to be important for suppressing tumor-promoting and proinflammatory activities while maintaining potent antiproliferative effects. mdpi.com

Bryostatin-1 (B1241195), another marine-derived PKC activator, is known for its potent anticancer properties with minimal tumor-promoting activity and has served as a benchmark for evaluating this compound analogs.

Similar Antiproliferative Activity: Simplified, synthetically accessible analogs of this compound, such as aplog-1 and 10-methyl-aplog-1, have demonstrated anticancer activities against several human cancer cell lines that are comparable to those of bryostatin-1. nih.govacs.orgnih.gov

Distinct PKC Activation Mechanisms: While both this compound and bryostatin-1 activate PKC, their mechanisms and downstream effects can differ. Bryostatin-1 is known to antagonize many of the cellular responses induced by potent tumor promoters. core.ac.uk Some this compound analogs, like aplog-1, exhibit a PKC activation profile more similar to bryostatin-1 than to tumor-promoting phorbol (B1677699) esters, translocating PKCδ to the nuclear membrane and perinuclear region. tandfonline.com

Therapeutic Potential: The development of this compound analogs with bryostatin-1-like activity is a promising strategy for creating new anticancer agents. acs.orgfigshare.com These synthetic analogs offer the advantage of being more accessible than bryostatin-1, which has limited availability from its natural source. nih.govnih.gov

Research on Antiviral Activities

In addition to its anticancer properties, this compound has been investigated for its potential to combat viral infections.

This compound and its derivatives have shown promising results in inhibiting the replication of the Chikungunya virus (CHIKV), an arthropod-borne virus that causes debilitating joint pain.

Inhibition of Viral Replication: Studies have shown that this compound-related compounds, such as debromothis compound and 3-methoxydebromothis compound, can significantly inhibit CHIKV infection in cell culture. researchgate.netkuleuven.beproquest.com This inhibition was observed to be dose-dependent. proquest.com

Mechanism of Action: The antiviral activity of these compounds appears to occur at a post-entry step in the CHIKV lifecycle, effectively blocking the replication of the virus. kuleuven.benih.gov

Table 2: In Vitro Anti-Chikungunya Virus Activity of this compound Analogs

| Compound | Cell Line | EC₅₀ | Selectivity Index (SI) | Reference(s) |

|---|---|---|---|---|

| Debromothis compound | BHK-21 | 1.3 µM | 10.9 | proquest.comnih.gov |

| 3-methoxydebromothis compound | BHK-21 | 2.7 µM | 9.2 | proquest.comnih.gov |

This compound has been identified as a potent latency-reversing agent (LRA) for HIV-1, the virus that causes AIDS. This activity is crucial for "shock and kill" strategies aimed at eradicating the latent HIV reservoir.

Induction of Latent HIV-1 Expression: this compound and debromothis compound have been shown to induce the expression of latent HIV-1 provirus in both cell line and primary cell models. nih.govnih.govmdpi.comresearchgate.net

High Potency: Notably, this compound induced levels of HIV-1 expression similar to the well-known LRA prostratin, but at concentrations up to 900-fold lower. nih.govnih.govmdpi.com In J-Lat 9.2 cells, this compound was found to be 160-fold more potent than prostratin. nih.gov

Mechanism as a PKC Activator: The latency-reversing activity of this compound is consistent with its role as a PKC activator. nih.govnih.govresearchgate.net It was observed to synergize with the histone deacetylase inhibitor (HDACi) panobinostat, but not with the PKC activator prostratin, further supporting its function as a PKC-pathway LRA. nih.govresearchgate.net

Research on Dermatotoxic and Inflammatory Mechanisms

This compound and its analogs are well-documented as potent skin irritants, causing a condition commonly known as "swimmer's itch" or seaweed dermatitis. termedia.plmdpi.com Research, particularly in murine models, has provided insights into the molecular mechanisms underlying these dermatotoxic and inflammatory effects.

Mechanistic Basis of Skin Irritation and Inflammation in Murine Models

In murine models, the topical application of this compound and debromothis compound leads to a pronounced cutaneous inflammatory reaction. nih.gov This is characterized by erythema (redness), edema (swelling), and in some cases, a pustular folliculitis. researchgate.net The inflammatory response is a key component of their tumor-promoting activity on mouse skin. nih.govnih.gov

The primary mechanism for this inflammatory response is the activation of protein kinase C (PKC) isozymes. researchgate.netfrontiersin.org this compound and its derivatives are potent activators of PKC. biorxiv.org This activation triggers a cascade of signaling events within skin cells, leading to the production and release of pro-inflammatory molecules. nih.gov These molecules, in turn, recruit inflammatory cells to the site of application, resulting in the observed signs of inflammation. pnas.org The activation of PKCα, in particular, has been linked to the induction of keratinocyte apoptosis and intraepidermal inflammation through independent signaling pathways. frontiersin.org

Induction of Ornithine Decarboxylase (ODC) Activity

A hallmark of tumor promoters, including this compound, is the induction of ornithine decarboxylase (ODC) activity in the skin. termedia.plpnas.org ODC is the initial and rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. pnas.org

The induction of ODC by this compound is closely linked to its activation of protein kinase C. termedia.pl While the precise downstream signaling cascade is complex, the activation of PKC is considered a critical initial step. frontiersin.org This leads to increased transcription of the ODC gene, resulting in higher levels of the enzyme and subsequently, increased polyamine synthesis. frontiersin.org This heightened proliferative state is a key component of the tumor promotion process. pnas.org The ability of this compound to induce ODC was identified in early screenings for tumor promoters.

Inhibition of Epidermal Growth Factor (EGF) Binding

This compound has been shown to modulate the binding of epidermal growth factor (EGF) to its receptor (EGFR) on the surface of cells. termedia.pl Specifically, this compound and other tumor promoters inhibit the binding of EGF to its high-affinity receptors. nih.gov

This inhibition is not due to direct competition for the binding site but is rather a consequence of PKC activation. nih.gov The activation of PKC by this compound leads to the phosphorylation of the EGF receptor at specific sites, which in turn reduces its affinity for EGF. nih.gov This modulation of EGFR signaling is another important aspect of the tumor-promoting activity of this compound, as EGFR pathways are crucial for cell proliferation. researchgate.net The dose-response for the inhibition of high-affinity EGF binding by this compound closely mirrors its dose-response for the inhibition of EGF-stimulated receptor tyrosine phosphorylation, suggesting a common initiating event. nih.gov

Research on Differentiation-Inducing Activities (e.g., HL-60 cells into macrophages)

Beyond its inflammatory and tumor-promoting effects, this compound has been observed to induce differentiation in certain cell lines. A notable example is its effect on the human promyelocytic leukemia cell line, HL-60.

Synthetic Chemistry and Structure Activity Relationship Sar Studies

Total Synthesis Approaches for Aplysiatoxin and its Analogs

The total synthesis of this compound and its derivatives has been a significant challenge for organic chemists, leading to the development of innovative and efficient synthetic strategies. These approaches are broadly categorized into convergent and bioinspired methods.

Convergent synthesis involves the independent preparation of complex fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis for complex molecules like this compound.

A key challenge in the synthesis of this compound is the construction of its macrolactone core and the stereochemically complex spiroketal moiety. Early total syntheses, such as that reported by Kishi and colleagues, demonstrated a convergent approach by coupling two major fragments. uwindsor.ca One fragment contained the C(3)–C(26) unit, which was coupled with a dithiane derivative representing the side chain. uwindsor.ca

More recent strategies have employed powerful chemical reactions to assemble the core structure. For instance, researchers have utilized a combination of ring-closing metathesis (RCM) and cross-metathesis to build the this compound macrocycle and attach the side chain. researchmap.jpresearchgate.netresearchgate.net In one such synthesis, the molecule was disconnected into three primary fragments: the spiroketal portion, a linker containing the C11 side chain, and the aromatic side chain. researchgate.netresearchgate.net This strategy allowed for the synthesis of several analogs with different side chains by coupling various aromatic fragments to the main core. researchmap.jpresearchgate.net For example, a derivative with a naphthalene (B1677914) ring in its side chain was synthesized in 26 linear steps. nih.gov This convergent route provided four distinct analogs for biological evaluation. researchgate.net

Bioinspired synthesis seeks to mimic the proposed biosynthetic pathways of natural products. It is hypothesized that many of the naturally occurring analogs of this compound (ATX) and oscillatoxin (OTX) are derived from a common precursor. researchgate.netnih.gov This has inspired collective synthesis strategies where a central intermediate is used to generate a diverse library of related natural products. researchgate.netnih.govfigshare.com

Researchers have demonstrated that the core structure of this compound possesses unique reactivity, allowing it to be transformed into the distinct ring systems of five different analogs depending on the reaction conditions. researchgate.netnih.gov This approach led to the successful synthesis of the O-methyl derivatives of neo-debromothis compound-B, OTX-H, OTX-D, neo-debromothis compound-H, and OTX-I from a common ATX fragment. nih.gov These studies also helped revise the previously proposed structures of some of these natural products. researchgate.netnih.gov

Another bioinspired strategy focused on the late-stage functionalization of a dehydrothis compound derivative, which is believed to be a biosynthetic precursor to many analogs. acs.org This work led to the synthesis of seven different macrodiolide analogs of this compound, including OTX-B1, B2, M, J, and neo-deBr-ATX-A, G, and J. acs.org A key step in this process was a radical cascade reaction to construct the novel bicyclic structure of neo-deBr-ATX-G. acs.org

Rational Design and Synthesis of this compound Derivatives

The potent, but often tumor-promoting, activity of this compound has driven the rational design of derivatives with more desirable biological profiles. These efforts focus on simplifying the complex structure and improving its chemical stability for research purposes.

A major goal in the design of this compound analogs is to create compounds that retain the potent anti-proliferative activity but lack the tumor-promoting side effects. mdpi.com This has led to a class of simplified analogs, often referred to as "aplogs." kagawa-u.ac.jpwikipedia.org

The first such simplified analog, aplog-1, was developed to be synthetically more accessible (22-27 steps) than the natural product. tandfonline.comacs.org It was designed to lack certain chiral methyl groups and the labile hemiacetal hydroxyl group at the C-3 position to increase chemical stability. core.ac.uk Aplog-1 demonstrated potent anti-proliferative activity against several human cancer cell lines, comparable to the complex natural product bryostatin-1 (B1241195), but without significant tumor-promoting activity. acs.org

Further simplification and modification led to analogs like 10-methyl-aplog-1. researchgate.netkagawa-u.ac.jpnih.govresearchgate.net The synthesis of 10-Me-aplog-1 was a lengthy process involving a 23-step longest linear sequence. kagawa-u.ac.jpnih.govresearchgate.net To overcome this, even more accessible analogs have been designed. In one approach, the spiroketal moiety was replaced with a cyclic ketal derived from (R)-(-)-carvone, reducing the synthesis to an eight-step linear sequence. kagawa-u.ac.jpnih.govresearchgate.net This carvone-based analog exhibited antiproliferative activity comparable to other simplified aplogs. kagawa-u.ac.jpnih.gov

Other modifications have focused on the side chain. To probe interactions with protein kinase C (PKC), a key target of this compound, analogs with different aromatic groups have been synthesized. researchgate.netnih.gov For example, replacing the benzene (B151609) ring with a naphthalene ring was done to enhance CH/π interactions with the PKCδ-C1B domain. nih.gov While this derivative showed more potent anti-proliferative activity, its binding to PKCδ did not increase as expected, suggesting a complex interplay of interactions. nih.gov The removal of the phenolic hydroxyl group and even the entire aromatic ring from the side chain of 10-methyl-aplog-1 was also investigated. mdpi.com While the analog lacking only the hydroxyl group retained potent anti-proliferative activity, the analog lacking the entire aromatic ring showed weaker activity and, notably, increased tumor-promoting and inflammatory properties. mdpi.com

The chemical stability of a compound is crucial for its use in biological research and as a potential drug. tandfonline.com this compound and its analogs contain ester linkages within the macrolactone ring, which are susceptible to hydrolysis by esterase enzymes in vivo. tandfonline.comtandfonline.com

To address this potential liability, researchers synthesized an analog of aplog-1 where the ester group at the C-1 position was replaced with a more stable amide linkage. tandfonline.comtandfonline.comresearchgate.net This modification was inspired by other natural product-derived drugs, such as ixabepilone, an amide derivative of epothilone (B1246373) B with improved in vivo efficacy. tandfonline.comtandfonline.com The synthesis of this "amide-aplog-1" was achieved through a convergent approach. tandfonline.com However, this structural change had a significant impact on biological activity. The amide-aplog-1 exhibited a seventy-fold weaker binding affinity for the C1B domain of PKCδ compared to aplog-1 and had negligible anti-proliferative and cytotoxic activities. tandfonline.comtandfonline.comresearchgate.net Conformational analysis suggested that the amide linkage altered the stable conformation of the macrocycle, preventing it from binding effectively to its target proteins. tandfonline.com

Another strategy to improve the utility of these compounds in research, particularly for in vivo studies where solubility is a concern, was the development of a prodrug. A phosphate (B84403) ester of 10-methyl-aplog-1 was synthesized to improve its water solubility. researchgate.net

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are essential for understanding which parts of a molecule are responsible for its biological effects. For this compound, SAR investigations have provided critical insights into the structural requirements for PKC binding and anti-proliferative activity.

Early studies on this compound and its natural variants established the importance of several key functional groups. nih.govnih.gov It was determined that the hydroxyl groups at positions C-3, C-20, and C-30 are essential for maximum biological activity. nih.gov The removal of the methoxy (B1213986) group at C-15 was found to increase anti-proliferative activity. wikipedia.org

The simplification of the this compound skeleton into "aplogs" has been a powerful tool for SAR studies. core.ac.uk

The Spiroketal Moiety : This part of the molecule acts as a conformation-controlling unit. kagawa-u.ac.jp Studies have shown that the dimethyl groups at the C-6 position of the spiroketal are indispensable for potent anti-proliferative activity. wikipedia.org However, an analog that lacked the entire B-ring of the spiroketal, retaining only the A-ring (a tetrahydropyran), was still able to bind to PKC and exhibit anti-proliferative activity, suggesting some flexibility in the structural requirements of this region. kagawa-u.ac.jp

The Phenolic Hydroxyl Group : The phenolic hydroxyl group itself is not strictly necessary for anti-proliferative activity, as 18-deoxy derivatives of aplog-1 retain significant potency. wikipedia.orgresearchgate.net However, its presence is critical for suppressing unwanted tumor-promoting and inflammatory activities. mdpi.com SAR studies suggest the hydroxyl group forms a key hydrogen bond with the PKCδ-C1B domain, while the aromatic ring engages in a CH/π interaction. researchgate.netmdpi.com The loss of these interactions, particularly in analogs lacking the entire aromatic side chain, correlates with reduced PKCδ binding affinity and the emergence of tumor-promoting properties. mdpi.com

Role of Specific Functional Groups and Stereocenters in Activity (e.g., hydroxyl groups, C-27 carbonyl, C-29/C-30 stereocenters)

The biological activity of this compound is highly sensitive to the presence and stereochemistry of specific functional groups. Detailed synthetic and SAR studies have elucidated the contributions of individual atoms and stereocenters to PKC activation.

Hydroxyl Groups :

C3-OH : The hydroxyl group at C-3 was initially thought to be essential. However, studies on 3-deoxy-debromothis compound (3-deoxy-DAT) revealed that it is equipotent with debromothis compound (B1238331) (DAT) as a PKC activator. pnas.org This indicates that the C3 hydroxyl group is not critical for activity. pnas.orgresearchgate.net

C20-OH : The phenolic hydroxyl group at C-20 is considered important for maximal activity and is believed to participate in hydrogen bonding with the PKC receptor. nih.govnih.gov

C30-OH : The C30 hydroxyl group is essential for high activity and is thought to align with the C3 hydroxyl group of diacylglycerol, the endogenous PKC activator. pnas.orgnih.gov

Carbonyl Group :

C27 Carbonyl : The carbonyl oxygen at C-27 is a key hydrogen bond acceptor in the interaction with PKC. nih.govnih.gov

Stereocenters :

C29/C-30 Stereocenters : The stereochemistry at these positions is critical. Studies comparing synthetic stereoisomers of DAT have shown that the stereocenter at C29 is crucial for PKC activation, while the stereochemistry at C30 is not. pnas.orgresearchgate.net Analogs such as 29-epi-DAT and 29,30-bisepi-DAT are essentially inactive as PKC agonists. pnas.org The C29 stereocenter of DAT corresponds to the C2 stereocenter of the naturally activating (S)-diglyceride. researchgate.net

| Functional Group/Stereocenter | Role in PKC Activation | Supporting Evidence |

|---|---|---|

| C3-OH | Not critical for activity | 3-deoxy-DAT is equipotent to DAT. pnas.orgresearchgate.net |

| C20-OH (phenolic) | Important for maximal activity; H-bond donor | Participates in intermolecular hydrogen bonding with PKCδ C1B domain. nih.govnih.gov |

| C27=O | Essential; H-bond acceptor | Participates in intermolecular hydrogen bonding with PKCδ C1B domain. nih.govnih.gov |

| C30-OH | Essential for high activity | Considered a key pharmacophoric element. nih.gov |

| C29 Stereocenter | Critical for activity | 29-epi-DAT is inactive; corresponds to C2 of (S)-diglyceride. pnas.orgresearchgate.net |

| C30 Stereocenter | Not critical for activity | C30-epi-DAT retains activity. pnas.org |

Impact of Side Chain Modifications on Biological Activity

Modifications to the side chain of this compound and its simplified analogs have a profound impact on biological activity, including PKC binding, anti-proliferative effects, and tumor-promoting potential. Studies on simplified analogs, such as aplog-1, have been particularly insightful. nih.gov

Phenolic Hydroxyl Group : The position of the hydroxyl group on the benzene ring of the side chain influences anti-proliferative activity. While moving the hydroxyl group did not significantly change the affinity for PKC, analogs with the original m-hydroxyl group (like 10-methyl-aplog-1) showed superior anti-proliferative activity compared to analogs with a p-hydroxyl group. kagawa-u.ac.jpclockss.org The complete removal of the phenolic hydroxyl group and the aromatic ring in some analogs led to weaker growth inhibitory activity but enhanced tumor-promoting and inflammatory properties. mdpi.com This suggests the aromatic ring and phenolic hydroxyl group help suppress adverse effects. mdpi.com

Hydrophobicity : The hydrophobicity of the side chain is a critical factor. For aplog-1 derivatives, introducing hydrophobic substituents like bromine and iodine atoms onto the phenol (B47542) ring enhanced both PKCδ binding and anti-proliferative activity. nih.gov Anti-proliferative activity was found to correlate closely with molecular hydrophobicity, with maximal activity observed at a calculated logP value between 4.0 and 4.5. nih.gov Conversely, introducing more hydrophilic groups, such as an acetamido group, resulted in reduced activity. nih.gov This contrasts with tumor-promoting activity, where increased hydrophobicity of ester side chains in phorbol (B1677699) esters is linked to enhanced tumor promotion. mdpi.com

| Analog/Modification | Key Side Chain Feature | Impact on Biological Activity |

|---|---|---|

| Aplog-1 | m-OH-phenyl group | Potent anti-proliferative activity, potent PKCδ binding. nih.gov |

| p-hydroxyl analog of 10-methyl-aplog-1 | p-OH-phenyl group | Similar PKC affinity but inferior anti-proliferative activity compared to the m-OH analog. kagawa-u.ac.jpclockss.org |

| Bromo- and Iodo-aplog-1 analogs | Increased hydrophobicity | Enhanced PKCδ binding and anti-proliferative activity. nih.gov |

| Acetamido-aplog-1 analog | Increased hydrophilicity | Reduced PKCδ binding and anti-proliferative activity. nih.gov |

| Analog lacking phenolic OH and aromatic ring | Increased hydrophobicity (logP 5.3) | Weaker anti-proliferative activity, but gained tumor-promoting and inflammatory activity. mdpi.com |

Advanced Analytical Methodologies in Aplysiatoxin Research

High-Resolution Mass Spectrometry (HRMS) for Analog Detection

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the study of aplysiatoxins, enabling the accurate determination of molecular formulas and the detection of new analogs. mdpi.com This technique's ability to provide high-resolution mass data is crucial for distinguishing between compounds with very similar masses. mdpi.comnih.gov

In recent studies, HRMS has been instrumental in identifying novel aplysiatoxin derivatives. For instance, the molecular formula of neo-debromothis compound G was determined as C₃₂H₄₆O₁₀ through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), which recorded the [M+Na]⁺ ion at m/z 613.2984. mdpi.com This level of precision is essential for differentiating new compounds from the 45 previously known this compound derivatives. mdpi.comresearchgate.net

HRMS is often coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures from cyanobacterial extracts. mdpi.com This combination allows for the separation of individual compounds before high-resolution mass analysis, facilitating the identification of known toxins and the discovery of previously uncharacterized analogs. mdpi.commdpi.com The use of advanced mass spectrometers, such as the Orbitrap Exploris 120, further enhances the capabilities of LC-HRMS in toxin analysis. mdpi.com

A study employing UPLC-HRMS/MS on a Waters Xevo G2-XS qTOF system successfully detected six known this compound-related compounds in environmental marine cyanobacterial samples. mdpi.comnih.gov The high accuracy of the HRMS data, with differences of less than 5 ppm between calculated and observed m/z values, confirmed the identities of these compounds. nih.gov

Table 1: Known this compound Analogs Detected by HRMS/MS nih.gov

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |

| Debromothis compound (B1238331) | C₃₂H₄₇O₁₀ | 591.3169 | 591.3164 |

| Anhydrodebromothis compound | C₃₂H₄₅O₉ | 573.3064 | 573.3059 |

| 3-methoxydebromothis compound | C₃₃H₄₉O₁₀ | 605.3326 | 605.3321 |

| This compound | C₃₂H₄₆BrO₁₀ | 670.2274 | 670.2269 |

| Oscillatoxin A | C₃₁H₄₄BrO₁₀ | 656.2118 | 656.2113 |

| 31-noroscillatoxin B | C₃₀H₄₂O₁₀ | 562.2778 | 562.2773 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D, 2D, Cryoprobe NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound and its analogs. mdpi.comsolubilityofthings.com It provides detailed information about the connectivity of atoms and the stereochemistry of molecules, which is critical for defining their three-dimensional structure. mdpi.com

One-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely used to piece together the complex structures of these natural products. mdpi.com 1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons in the molecule. mdpi.com 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal correlations between nuclei, allowing for the assembly of the molecular framework. mdpi.commdpi.com

For example, the planar structure of neo-debromothis compound G was determined by interpreting its 1D and 2D NMR spectra. mdpi.com HMBC correlations were key in establishing the connectivity within the molecule, such as linking a six-membered ring to a methylene (B1212753) at C-2. mdpi.com

The sensitivity of NMR can be significantly enhanced by using cryoprobes . This technology was pivotal in elucidating the 2D structure of nhatrangin A from a very small sample size of approximately 0.3 mg. nih.gov The use of a 900 MHz cryoprobe NMR was essential for this achievement, demonstrating the power of modern NMR instrumentation in natural product research. nih.govnih.gov Conformational analysis of these molecules is further refined using J-based coupling constant analysis and selective Nuclear Overhauser Effect (NOE) experiments. nih.gov

Table 2: Key NMR Techniques in this compound Research

| NMR Technique | Information Provided | Application Example |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | Initial characterization of neo-debromothis compound G. mdpi.com |

| ¹³C NMR & DEPT | Identifies the number and type of carbon atoms (CH₃, CH₂, CH, C). | Characterized 32 carbon resonances in neo-debromothis compound G. mdpi.com |

| COSY | Shows correlations between coupled protons, identifying adjacent protons. | Elucidated the proton-proton network in nhatrangins. nih.gov |

| HSQC | Correlates protons to their directly attached carbons. | Assigned proton and carbon signals in this compound analogs. mdpi.com |

| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds). | Established key connections in the structure of neo-debromothis compound G. mdpi.com |

| NOESY | Identifies protons that are close in space, revealing stereochemistry. | Determined the relative stereochemistry of nhatrangins. nih.gov |

| Cryoprobe NMR | Increases sensitivity, allowing analysis of very small sample amounts. | Elucidated the structure of nhatrangin A from only 0.3 mg of material. nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the analysis of aplysiatoxins in various samples. mdpi.comwikipedia.org This method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry, making it ideal for identifying and quantifying toxins in complex matrices. nih.govmdpi.com

LC-MS/MS has been successfully employed for the analysis of cyanotoxins, including aplysiatoxins, in environmental and biological samples. nih.govmdpi.com The technique is particularly valuable for multi-toxin analysis, allowing for the simultaneous detection of different classes of cyanotoxins in a single run. mdpi.comnih.gov

In a study of environmental marine cyanobacteria, an approach combining LC-MS/MS with molecular networking was used as a rapid analytical method to detect aplysiatoxins. nih.govnih.gov The analysis was performed on a Thermo-Finnigan LCQ Advantage ion trap mass spectrometer, which collected MS and MS/MS data in a data-dependent manner. nih.gov This allowed for the identification of six known this compound analogs in the samples. nih.govnih.gov

The development of LC-MS/MS methods often involves optimizing the chromatographic separation and the mass spectrometric detection parameters. For instance, a method for analyzing various cyanotoxins, including anatoxin-a, utilized a hydrophilic interaction liquid chromatography (HILIC) column to achieve separation. mdpi.com The use of tandem mass spectrometry provides high specificity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov

Molecular Networking Approaches for Discovery of New Analogs

Molecular networking has emerged as a powerful bioinformatics tool for visualizing and organizing MS/MS data, significantly accelerating the discovery of new natural product analogs. nih.govmdpi.com This approach groups molecules with similar fragmentation patterns into clusters, allowing for the rapid identification of known compounds and the targeted discovery of new, structurally related molecules within a complex mixture. nih.govresearchgate.net

A study on marine cyanobacteria utilized an MS/MS-based molecular networking approach to detect this compound-related compounds. nih.govnih.gov By using the known cyanotoxin debromothis compound as a "seed" molecule, researchers were able to create a molecular family for aplysiatoxins in the network. mdpi.com This led to the detection of six known compounds and, importantly, highlighted numerous nodes corresponding to potential new this compound analogs. mdpi.comnih.gov

The Global Natural Product Social Molecular Networking (GNPS) platform is a key resource in this field, providing a database of MS/MS spectra that facilitates the annotation of known compounds. mdpi.com The application of molecular networking to extracts of Trichodesmium erythraeum and other cyanobacteria revealed not only known toxins but also dozens of potential new analogs based on their clustering with known aplysiatoxins. nih.gov These putative new compounds were identified based on their high-resolution m/z values, paving the way for their future isolation and structural elucidation. nih.gov

This methodology has proven effective in dereplicating known compounds and highlighting novel variants, streamlining the process of natural product discovery. mdpi.com

Chromatographic Techniques for Isolation and Purification

The isolation and purification of aplysiatoxins from natural sources rely on a variety of chromatographic techniques. jsmcentral.orgiipseries.org This multi-step process is essential to obtain pure compounds for structural elucidation and biological testing. researchgate.netjsmcentral.org

The initial extraction of cyanobacterial biomass is typically followed by a series of chromatographic separations to fractionate the complex crude extract. researchgate.netmdpi.comOpen-column chromatography , often using silica (B1680970) gel, is a common first step to separate the extract into fractions of decreasing complexity. nih.govjsmcentral.org

Thin-Layer Chromatography (TLC) is often used as a rapid, qualitative tool to monitor the separation process and to combine fractions with similar chemical profiles. nih.govunipune.ac.in

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative and semi-preparative formats, is a crucial technique for the final purification of aplysiatoxins. mdpi.comjsmcentral.org Reversed-phase HPLC, using columns such as C18 or phenyl-hexyl, is frequently employed. mdpi.comnih.gov For example, debromothis compound was purified from a cyanobacterial extract using preparative reversed-phase HPLC with a phenyl-hexyl column. mdpi.com Similarly, nhatrangins A and B were isolated using reversed-phase HPLC. nih.gov

Future Directions and Research Perspectives on Aplysiatoxin

Elucidation of Remaining Biosynthetic Pathway Gaps

The biosynthesis of cyanobacterial toxins such as microcystins, nodularin, and saxitoxin (B1146349) has been extensively studied, with their respective gene clusters (mcy, nda, sxt) largely characterized. mdpi.comoup.com This knowledge has enabled the development of molecular tools for detecting and quantifying the cyanobacteria that produce them. oup.comresearchgate.net However, the biosynthetic pathway for aplysiatoxin remains largely unknown. researchgate.netnii.ac.jp While it is understood to be a polyketide, the specific genes and enzymatic steps responsible for its complex structure have not been fully elucidated. researchgate.netmdpi.com

Future research must focus on identifying and characterizing the this compound biosynthetic gene cluster. This endeavor is challenging, as the prolific producers of these compounds, such as Moorea and Nostoc, are often multicellular, possess a thick mucus layer, and exist in close association with other bacteria, complicating genetic studies. rsc.org Identifying the complete gene cluster is a critical step. It will not only provide fundamental insights into the enzymatic logic that governs the assembly of this unique chemical scaffold but also enable the use of molecular techniques to detect and monitor toxic blooms. oup.comresearchgate.net Furthermore, understanding the pathway could open avenues for chemo-enzymatic and synthetic biology approaches to produce novel, structurally diverse analogs. rsc.org

Discovery and Characterization of Novel this compound Analogs

Marine cyanobacteria, particularly species of Lyngbya (now Moorea), are a rich source of structurally diverse this compound analogs. mdpi.comresearchgate.netmdpi.com To date, dozens of derivatives have been discovered from various marine geographies. mdpi.comresearchgate.net Recent explorations have continued to yield novel compounds with unique structural features, highlighting the biosynthetic plasticity of the source organisms.

For instance, research on Lyngbya sp. from the South China Sea has led to the isolation of several new analogs, including:

Neo-debromothis compound D, Oscillatoxin E, and Oscillatoxin F : These compounds feature varied tricyclic and spirobicyclic ring systems. rsc.org

Neo-debromothis compound G and H : These analogs possess novel skeletons, including a bicyclo[2.1.1]tetrahydropyran and a unique 5/6 fused-dioxygen spiral ring system, respectively. mdpi.com

Neo-debromothis compound I and J : These compounds are distinguished by an unprecedented decahydro-5H-pyrano[2,3,4-de]chromen-5-one skeleton and a rare peroxide bridge group, respectively. mdpi.com

Similarly, a new derivative, neo-aplysiatoxin A , was isolated from the Okinawan cyanobacterium Moorea producens. mdpi.com The discovery of these and other analogs, such as 3-methoxythis compound and 3-methoxydebromothis compound from Trichodesmium erythraeum, underscores the vast, untapped chemical diversity within this compound family. nih.gov

Continued isolation and characterization of new analogs are crucial. These natural products provide invaluable structure-activity relationship (SAR) data, informing the design of synthetic analogs and helping to identify the pharmacophores responsible for specific biological activities. wikipedia.org The unique structures of newly discovered analogs can lead to the identification of novel cellular targets and mechanisms of action. mdpi.com

Advanced Mechanistic Studies on Cellular Targets Beyond PKC

This compound and its classical analogs are well-established as potent activators of Protein Kinase C (PKC) isozymes, an activity central to their tumor-promoting effects. mdpi.comnih.govpnas.org However, accumulating evidence reveals that the biological activities of the this compound family are not mediated solely through PKC. synaptogen.com The discovery that different analogs exhibit distinct biological profiles suggests engagement with multiple cellular targets. mdpi.com

A significant non-PKC target that has emerged is the voltage-gated potassium channel Kv1.5. mdpi.commdpi.comrsc.org Several novel this compound derivatives, particularly oscillatoxins and neo-aplysiatoxins that lack strong PKC-activating capabilities, have shown potent blocking activity against Kv1.5. mdpi.comrsc.orgmdpi.com For example, oscillatoxin E and neo-debromothis compound B are potent inhibitors of the Kv1.5 channel. mdpi.comnih.gov This suggests that some analogs may exert their effects by directly blocking the ion channel, independent of PKC activation. mdpi.com

Furthermore, some analogs like anhydrodebromothis compound (ADAT) have been shown to modulate autophagy by inhibiting the fusion of autophagosomes and lysosomes. researchgate.netsemanticscholar.org This activity, coupled with the activation of the mTOR/p70S6K/FoxO3a signaling pathway, points to a complex mechanism distinct from simple PKC activation. researchgate.net The simplified analog aplog-1 has been shown to induce G1 arrest in cancer cells through a pathway involving PKCα and the subsequent PP2A-mediated attenuation of the Akt/S6 signaling axis. researchgate.net

Future research should aim to systematically identify and validate these non-PKC targets. Understanding how subtle structural variations in this compound analogs dictate their target selectivity is a key challenge. This knowledge is essential for decoupling the therapeutic activities of these compounds from their toxic, tumor-promoting effects.

Development of this compound and Analogs as Research Probes

The potent and varied biological activities of aplysiatoxins make them valuable as chemical probes for dissecting complex cellular signaling pathways. Their ability to activate specific PKC isozymes has long been utilized in research, but the development of simplified and modified analogs has expanded their utility significantly. nih.gov

Synthetic analogs, such as aplog-1, have been developed to retain anti-proliferative activity while minimizing the tumor-promoting properties of the parent compounds. tandfonline.comnih.gov These simplified analogs serve as excellent starting points for creating molecular probes. By systematically modifying substituents on the core structure, researchers can fine-tune properties like hydrophobicity and PKC-binding affinity. nih.gov For example, introducing hydrophobic bromine and iodine atoms to the phenol (B47542) ring of aplog-1 enhanced its biological activity, providing a strategy to develop more potent probes. nih.gov